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Compound of Interest

Compound Name: JNJ525

Cat. No.: B15585085

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the small molecule inhibitor INJ-
38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine
kinase.[1][2][3] It summarizes key molecular properties, delves into its mechanism of action,
and outlines relevant experimental methodologies based on available research.

Core Molecular Data

The fundamental physicochemical properties of INJ-38877605 are crucial for its application in
experimental settings.

Property Value
Molecular Formula Ci9H13F2N7
Molecular Weight 377.35 g/mol

Source:[1][2][4]

Mechanism of Action and Signaling Pathway

JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of c-Met (also known
as hepatocyte growth factor receptor or HGFR) with an ICso of 4 nM.[1][2] Its selectivity for c-
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Met is over 600-fold higher compared to a panel of more than 200 other tyrosine and serine-

threonine kinases.[1][2]

The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon
binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and
autophosphorylates, initiating downstream signaling cascades. JNJ-38877605 prevents this
initial phosphorylation step. By binding to the ATP-binding site of the c-Met kinase domain, it
blocks the activation of the receptor, thereby inhibiting downstream signaling through pathways
such as RAS-ERK and PI3K-AKT.[5]
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c-Met Signaling Pathway Inhibition by JNJ-38877605.
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Experimental Protocols and Methodologies
In Vitro Kinase Assays

Objective: To determine the inhibitory activity of INJ-38877605 against c-Met and other
kinases.

Methodology: The inhibitory concentration (ICso) is typically determined using enzymatic
assays. Recombinant kinase domains are incubated with a specific substrate and ATP. The
degree of substrate phosphorylation is measured in the presence of varying concentrations
of the inhibitor. INJ-38877605 has demonstrated an ICso of 4 nM for c-Met.[1][2]

Cell-Based Assays

Objective: To assess the effect of INJ-38877605 on c-Met phosphorylation and downstream
signaling in cancer cell lines.

Cell Lines: EBC1, GTL16, NCI-H1993, and MKN45 cells have been utilized.[1][6]

Methodology: Cells are treated with JNJ-38877605 (e.g., at 500 nM) followed by stimulation
with HGF or using cells with constitutive c-Met activation.[1][6] Cell lysates are then analyzed
by Western blotting to detect the phosphorylation status of c-Met and downstream effectors
like AKT and ERK.[1]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of JINJ-38877605 in animal models.

Animal Model: Immunodeficient mice (e.g., nu/nu female mice) bearing subcutaneous
xenografts of human cancer cells, such as GTL16.[1]

Dosing and Administration: JNJ-38877605 has been administered orally (p.o.) at doses such
as 40 mg/kg/day.[1][2]

Endpoint Analysis: Tumor growth inhibition is a primary endpoint. Additionally, plasma levels
of biomarkers such as IL-8, GROa, and uPAR can be measured to assess
pharmacodynamic effects.[1][2]
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Experimental Setup Analysis
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Workflow for an In Vivo Xenograft Study.

Metabolic Pathway and Associated Toxicity

The metabolism of JINJ-38877605 is a critical aspect of its preclinical and clinical evaluation. In
humans and rabbits, JNJ-38877605 is metabolized by aldehyde oxidase to form insoluble
metabolites, specifically M1/3 and M5/6.[7][8] This species-specific metabolism has been linked
to renal toxicity due to the formation of crystals in the kidneys.[7][8] The major metabolic
pathways in humans involve demethylation to M2, which is further metabolized through
hydroxylation or glucuronidation.[7]
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Metabolic Pathway of JNJ-38877605.

Conclusion

JNJ-38877605 is a well-characterized, potent, and selective inhibitor of the c-Met receptor
tyrosine kinase. While its preclinical efficacy in various cancer models was promising, its
clinical development was halted due to species-specific metabolic pathways leading to renal
toxicity. The data and methodologies presented here provide a detailed technical foundation for
researchers interested in the c-Met signaling pathway and the challenges associated with
species-specific drug metabolism in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Met Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585085#jnj525-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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